molecular formula C11H7ClN4S B12918060 6-(3-chlorophenyl)sulfanyl-7H-purine CAS No. 646510-11-4

6-(3-chlorophenyl)sulfanyl-7H-purine

Katalognummer: B12918060
CAS-Nummer: 646510-11-4
Molekulargewicht: 262.72 g/mol
InChI-Schlüssel: KGMJUXVDHICJPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-chlorophenyl)sulfanyl-7H-purine is a chemical compound with the molecular formula C11H7ClN4S It is characterized by the presence of a purine ring substituted with a 3-chlorophenylsulfanyl group

Vorbereitungsmethoden

The synthesis of 6-(3-chlorophenyl)sulfanyl-7H-purine typically involves the reaction of 6-chloropurine with 3-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Analyse Chemischer Reaktionen

6-(3-chlorophenyl)sulfanyl-7H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding purine derivative and 3-chlorothiophenol.

Wissenschaftliche Forschungsanwendungen

6-(3-chlorophenyl)sulfanyl-7H-purine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-(3-chlorophenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

6-(3-chlorophenyl)sulfanyl-7H-purine can be compared with other similar compounds such as:

    6-(3-bromophenyl)sulfanyl-7H-purine: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    6-(3-methylphenyl)sulfanyl-7H-purine: Substitution with a methyl group instead of chlorine, leading to variations in chemical properties and applications.

    6-(3-nitrophenyl)sulfanyl-7H-purine:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of structural modifications in chemical research.

Eigenschaften

CAS-Nummer

646510-11-4

Molekularformel

C11H7ClN4S

Molekulargewicht

262.72 g/mol

IUPAC-Name

6-(3-chlorophenyl)sulfanyl-7H-purine

InChI

InChI=1S/C11H7ClN4S/c12-7-2-1-3-8(4-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H,13,14,15,16)

InChI-Schlüssel

KGMJUXVDHICJPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)SC2=NC=NC3=C2NC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.